molecular formula C7H14N4O B13286692 {1-[2-(ethylamino)ethyl]-1H-1,2,3-triazol-4-yl}methanol

{1-[2-(ethylamino)ethyl]-1H-1,2,3-triazol-4-yl}methanol

Cat. No.: B13286692
M. Wt: 170.21 g/mol
InChI Key: BYMDDPJVMMPYFY-UHFFFAOYSA-N
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Description

{1-[2-(Ethylamino)ethyl]-1H-1,2,3-triazol-4-yl}methanol is a triazole-based compound featuring a hydroxymethyl group at the 4-position of the triazole ring and an ethylaminoethyl substituent at the 1-position. This structure combines polar functional groups (hydroxyl and amine) with a heterocyclic core, making it a versatile scaffold for pharmaceutical and catalytic applications. Its synthesis likely involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a widely used "click chemistry" method for triazole formation .

Properties

Molecular Formula

C7H14N4O

Molecular Weight

170.21 g/mol

IUPAC Name

[1-[2-(ethylamino)ethyl]triazol-4-yl]methanol

InChI

InChI=1S/C7H14N4O/c1-2-8-3-4-11-5-7(6-12)9-10-11/h5,8,12H,2-4,6H2,1H3

InChI Key

BYMDDPJVMMPYFY-UHFFFAOYSA-N

Canonical SMILES

CCNCCN1C=C(N=N1)CO

Origin of Product

United States

Preparation Methods

Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Reaction Scheme:

Alkyne precursor + Azide precursor → 1,2,3-Triazole derivative

Procedure:

  • Step 1: Synthesize or procure an appropriate alkyne bearing the desired side chain, such as propargyl derivatives functionalized with amino groups.
  • Step 2: Prepare the azide component, which contains the ethylaminoethyl group, potentially via nucleophilic substitution of halogenated intermediates with azide ions.
  • Step 3: Conduct the CuAAC reaction in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), with copper(I) catalysts (e.g., CuSO₄ and sodium ascorbate) under inert atmosphere.
  • Step 4: Reflux or stir at room temperature, typically at 80–100°C, for 12–24 hours until completion.
  • Step 5: Purify the crude product via column chromatography, using solvents like ethyl acetate or toluene.

Research Findings:

  • The CuAAC method is efficient, regioselective, and yields high purity triazole compounds.
  • Side reactions, such as formation of symmetric triazoles, can be minimized by controlling stoichiometry and reaction conditions.

Nucleophilic Substitution Approach

Reaction Scheme:

2-(Chloroethyl)amine derivative + 4-Formyltriazole → 1-[2-(ethylamino)ethyl]-1H-1,2,3-triazol-4-yl]methanol

Procedure:

  • Step 1: Synthesize or obtain a 4-formyltriazole intermediate.
  • Step 2: React with 2-chloroethylamine or its derivatives in the presence of a base such as potassium carbonate in an aprotic solvent like acetonitrile.
  • Step 3: The nucleophilic amine attacks the electrophilic chloroethyl group, forming the desired side chain.
  • Step 4: The reaction mixture is stirred at ambient or slightly elevated temperature (25–50°C) for several hours.
  • Step 5: Purify via recrystallization or chromatography.

Notes:

  • This method allows for selective functionalization at the 4-position of the triazole ring.
  • The process benefits from the use of protecting groups if necessary to prevent side reactions.

Purification and Characterization

  • Crystallization: The final compound can be obtained via crystallization from solvents such as methanol, ethanol, or ethyl acetate, often with seed crystals to improve purity.
  • Spectroscopic Analysis: Confirm structure via NMR (¹H, ¹³C), IR, and mass spectrometry.

Data Table: Summary of Preparation Methods

Method Key Reagents Solvent Temperature Reaction Time Purification Advantages Limitations
CuAAC (Click Chemistry) Alkynes + Azides, CuSO₄, Sodium ascorbate DMF, DMSO 80–100°C 12–24 hours Chromatography High regioselectivity, high yield Requires azide precursors
Nucleophilic Substitution 4-Formyltriazole + Chloroethylamine Acetonitrile 25–50°C Several hours Recrystallization Simpler setup Less regioselectivity

Research Findings and Notes

  • Reaction Conditions: Patent literature indicates that controlling temperature (110–130°C) and molar ratios (excess triazole) improves yield and purity.
  • Side Products: Formation of symmetric triazoles can occur; minimizing this involves precise stoichiometry and reaction control.
  • Yield Optimization: Use of suitable solvents like toluene or ethyl acetate, and crystallization techniques, enhances product isolation.
  • Intermediate Stability: The triazole intermediates are generally stable under inert conditions but require careful handling during synthesis.

Chemical Reactions Analysis

Types of Reactions

{1-[2-(ethylamino)ethyl]-1H-1,2,3-triazol-4-yl}methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole.

    Substitution: The ethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or sulfonates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the triazole ring would produce a dihydrotriazole derivative.

Scientific Research Applications

Chemistry

In chemistry, {1-[2-(ethylamino)ethyl]-1H-1,2,3-triazol-4-yl}methanol is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can be functionalized to create a wide range of derivatives.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. The triazole ring is known for its stability and ability to interact with biological targets, making it a valuable scaffold in drug discovery.

Medicine

In medicine, this compound and its derivatives are investigated for their therapeutic potential. They may exhibit antimicrobial, antifungal, or anticancer activities, depending on their specific structure and functional groups.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications that require stability and resistance to degradation.

Mechanism of Action

The mechanism of action of {1-[2-(ethylamino)ethyl]-1H-1,2,3-triazol-4-yl}methanol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Triazole Ring

The ethylaminoethyl side chain distinguishes this compound from analogs with alternative substituents. Key comparisons include:

Table 1: Substituent Effects on Properties
Compound Name Substituents Molecular Weight (g/mol) Key Properties Biological/Functional Notes
{1-[2-(Ethylamino)ethyl]-1H-1,2,3-triazol-4-yl}methanol Ethylaminoethyl + hydroxymethyl ~170–180 (estimated) Higher solubility due to polar groups; potential for hydrogen bonding Likely targets amine-interacting receptors or enzymes
{1-[2-(Methylamino)ethyl]-1H-1,2,3-triazol-4-yl}methanol Methylaminoethyl + hydroxymethyl 156.19 Shorter alkyl chain reduces lipophilicity Similar reactivity but lower steric hindrance
[1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol 4-Chlorophenyl + hydroxymethyl ~209 (estimated) Increased lipophilicity; halogen enhances stability Antimicrobial activity observed in analogs
[1-[4-Chloro-3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl]methanol CF₃/Cl-substituted phenyl + hydroxymethyl 277.63 High metabolic stability; strong electron-withdrawing effects Potential for CNS or anticancer applications

Key Insights :

  • Polar vs. Aromatic Substituents: The ethylaminoethyl group enhances water solubility compared to halogenated aryl analogs, which may improve bioavailability in aqueous environments .
  • Biological Activity: Aryl-substituted triazoles (e.g., chlorophenyl derivatives) show antimicrobial activity , while the ethylaminoethyl group may favor interactions with neurological or kinase targets .

Functional Group Modifications

Hydroxymethyl vs. Alternative Functional Groups
  • Purine-Linked Triazoles (e.g., 11d and 11h in ): Replace hydroxymethyl with purine moieties. Lower yields (7–8%) compared to simpler triazoles, suggesting synthetic challenges .
Table 2: Functional Group Impact
Compound Functional Group Application Notes
This compound Hydroxymethyl Versatile for further derivatization (e.g., esterification, glycosylation)
Ethyl 5-...thiadiazole-2-carboxylate (9b, ) Thiadiazole-carboxylate Demonstrates heterocycle fusion for enhanced rigidity and binding affinity
PROTAC CPR-14 () Triazole-linked isoindoline-dione Utilizes triazole as a linker in proteolysis-targeting chimeras

Biological Activity

{1-[2-(ethylamino)ethyl]-1H-1,2,3-triazol-4-yl}methanol, also known as (1-(2-(ethylamino)ethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride, is a compound belonging to the triazole family. Triazoles are recognized for their diverse biological activities and are widely utilized in medicinal chemistry. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.

  • IUPAC Name : this compound hydrochloride
  • Molecular Formula : C7H14N4O·Cl
  • Molecular Weight : 194.67 g/mol
  • CAS Number : 1824028-32-1

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. The triazole ring can act as a ligand for enzymes or receptors, modulating their activity. The presence of the ethylamino group enhances binding affinity and specificity towards biological targets.

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial and antifungal activities. For instance:

  • Antibacterial Efficacy : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.
  • Antifungal Properties : It has demonstrated potential in inhibiting various fungal strains.

Anticancer Potential

Triazole compounds have been investigated for their anticancer properties. Studies have suggested that this compound may:

  • Induce apoptosis in cancer cells through cell cycle arrest.
  • Exhibit cytotoxic effects on different cancer cell lines.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntibacterialEffective against Gram-positive/negative bacteria
AntifungalInhibitory effects on various fungal strains
AnticancerInduces apoptosis; cytotoxic to cancer cells

Case Study: Anticancer Activity

In a study examining the anticancer effects of triazole derivatives, this compound was tested against several cancer cell lines. The results indicated a significant reduction in cell viability with an IC50 value comparable to established chemotherapeutic agents. Molecular dynamics simulations suggested that the compound interacts with key proteins involved in cell proliferation and survival pathways.

Q & A

Q. What synthetic methodologies are recommended for preparing {1-[2-(ethylamino)ethyl]-1H-1,2,3-triazol-4-yl}methanol, and how can reaction yields be optimized?

The compound can be synthesized via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) , a robust click chemistry approach. A typical protocol involves:

  • Reacting a terminal alkyne (e.g., propargyl alcohol derivatives) with an azide precursor containing the ethylaminoethyl group.
  • Using Cu(OAc)₂ or CuSO₄ with sodium ascorbate as a catalytic system in a solvent like THF or DMF at room temperature .
  • Yield optimization strategies include adjusting stoichiometry (1.2:1 azide:alkyne ratio), solvent polarity (e.g., THF/water mixtures), and catalyst loading (5–10 mol%). Post-reaction purification via column chromatography or crystallization (e.g., methanol/dichloromethane) improves purity .

Q. What spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?

  • 1H/13C NMR : Confirm regioselectivity (1,4-substitution pattern) and integration ratios for the triazole ring (δ ~7.5–8.5 ppm) and ethylaminoethyl side chain (δ ~2.5–3.5 ppm for CH₂ groups) .
  • FT-IR : Identify hydroxyl (-OH) stretching (~3200–3400 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve structural ambiguities arising from conflicting NMR and computational data?

Discrepancies between experimental NMR and computational predictions (e.g., DFT-optimized structures) can be addressed via:

  • X-ray crystallography : Determine absolute configuration and bond lengths. For example, slow evaporation from methanol/dichloromethane (1:1 v/v) yields crystals suitable for single-crystal X-ray diffraction .
  • SHELXL refinement : Refine crystallographic data to resolve torsional angles and hydrogen-bonding networks, particularly for the ethylaminoethyl side chain .

Q. What strategies are effective for analyzing the compound’s biological activity across divergent cell lines?

  • Dose-response assays : Use IC₅₀ determinations (e.g., MTT assays) in cancer cell lines (e.g., A549, P19) with paeonol or cisplatin as positive controls .
  • Molecular docking : Simulate interactions with target proteins (e.g., tyrosinase, IGF-1R) using software like AutoDock Vina. Focus on hydrogen bonding between the triazole/methanol groups and active-site residues .
  • Kinetic inhibition studies : For enzyme targets, perform Lineweaver-Burk plots to identify competitive/non-competitive inhibition modes .

Q. How can researchers address low yields in functionalization reactions (e.g., phosphonate coupling)?

  • Appel reaction : Convert the methanol group to a bromomethyl intermediate using CBr₄/PPh₃ in dichloromethane .
  • Michaelis-Becker reaction : Couple phosphonates to the bromomethyl intermediate in THF with NaH as a base. Optimize reaction time (12–24 hrs) and temperature (0°C to RT) .

Data Contradiction and Reproducibility

Q. How should conflicting cytotoxicity data in primary vs. metastatic cell lines be analyzed?

  • Cell-line validation : Ensure consistent passage numbers and culture conditions (e.g., hypoxia vs. normoxia).
  • Pathway-specific assays : Quantify apoptosis (Annexin V/PI staining) or autophagy (LC3-II Western blot) to identify mechanistic differences .
  • Meta-analysis : Compare results with structurally analogous triazoles (e.g., benzyl-substituted derivatives) to contextualize structure-activity relationships .

Q. What steps ensure reproducibility in CuAAC-based syntheses?

  • Strict anhydrous conditions : Use molecular sieves or argon atmospheres to prevent Cu(I) oxidation.
  • Azide purity : Confirm azide precursors (e.g., 2-(ethylamino)ethyl azide) via IR (sharp -N₃ peak at ~2100 cm⁻¹) .

Structural and Functional Optimization

Q. What modifications enhance the compound’s solubility for in vivo studies?

  • PEGylation : Introduce polyethylene glycol (PEG) chains via etherification of the methanol group .
  • Salt formation : React the ethylamino group with HCl or trifluoroacetic acid to improve aqueous solubility .

Q. How can the compound be integrated into PROTACs for targeted protein degradation?

  • Linker design : Attach the triazole core to E3 ligase ligands (e.g., thalidomide derivatives) via alkyl or PEG linkers.
  • In vitro validation : Use Western blotting to assess degradation of targets like Src or IGF-1R in HEK293T cells .

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